molecular formula C9H12ClN3O B1394830 6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine CAS No. 872512-18-0

6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine

Cat. No. B1394830
M. Wt: 213.66 g/mol
InChI Key: IJOSCDONZQLIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine (CHTFP) is an organic compound that has been studied for its potential medicinal properties. It is a derivative of pyrimidinamine, a heterocyclic nitrogen-containing compound that is found in many natural and synthetic compounds. CHTFP has been studied for its ability to act as a ligand for various receptors, including the serotonin 5-HT1A receptor, and as an inhibitor of the enzyme acetylcholinesterase (AChE). CHTFP has also been studied for its potential to act as an antioxidant and anti-inflammatory agent.

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine and related compounds have been involved in various synthesis processes. For instance, their reactions with guanidine in benzene yield different types of pyrimidinamines, such as 4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinamine. These compounds are of interest due to their potential for further chemical transformations (Wendelin & Kerbl, 1984).

Applications in Insecticidal and Acaricidal Research

  • Novel pyrimidinamine derivatives, including those related to 6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine, have shown significant insecticidal and acaricidal activities. These derivatives have been evaluated for effectiveness against pests like Aphis fabae and Tetranychus cinnabarinus, offering potential alternatives to commercial insecticides (Zhang et al., 2019).

Material Science and Polymer Research

  • In material science, especially in the study of polymers, derivatives of 6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine have been used. For instance, certain diamines containing heterocyclic groups were synthesized for the preparation of novel polyimides, demonstrating high thermal stability and glass transition temperatures. These polyimides have potential applications in various industries due to their robust mechanical and thermal properties (Wang et al., 2008).

Pharmaceutical Research

  • In the realm of medicinal chemistry, derivatives of 6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine have been synthesized and tested as inhibitors in various pharmacological studies. For example, a study demonstrated the synthesis of a series of 6-chloro-2,4-diaminopyrimidines, exploring their potential as inhibitors for specific biological targets (Gueremy et al., 1982).

properties

IUPAC Name

6-chloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-4-9(13-6-12-8)11-5-7-2-1-3-14-7/h4,6-7H,1-3,5H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOSCDONZQLIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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